Fmoc-N-Me-L-Trp(Boc)-OH
Overview
Description
Fmoc-N-Me-L-Trp(Boc)-OH is a derivative of tryptophan, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Fmoc group protects the amino group, while the Boc group protects the side chain of the tryptophan residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Trp(Boc)-OH typically involves the following steps:
Protection of the amino group: The amino group of tryptophan is protected using the Fmoc group. This is usually achieved by reacting tryptophan with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the amine: The amine group is methylated using a methylating agent like methyl iodide.
Protection of the side chain: The indole side chain of tryptophan is protected using the Boc group. This is done by reacting the compound with Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-L-Trp(Boc)-OH undergoes several types of reactions, including:
Deprotection reactions: Removal of the Fmoc and Boc protective groups under acidic or basic conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine in dimethylformamide, while the Boc group is removed using trifluoroacetic acid.
Coupling: Common reagents include carbodiimides (e.g., DIC or EDC) and coupling additives like HOBt or HOAt.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are used in various scientific and industrial applications.
Scientific Research Applications
Fmoc-N-Me-L-Trp(Boc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-L-Trp(Boc)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc and Boc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways, depending on the specific peptide or peptide-based compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Trp(Boc)-OH: Similar to Fmoc-N-Me-L-Trp(Boc)-OH but without the methylation of the amine group.
Fmoc-L-Trp-OH: Lacks the Boc protection on the side chain.
Boc-L-Trp-OH: Lacks the Fmoc protection on the amino group.
Uniqueness
This compound is unique due to the presence of both Fmoc and Boc protective groups, as well as the methylation of the amine group. This combination of protective groups and modifications allows for greater control and selectivity in peptide synthesis, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36)/t32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKJLYRFMUOEPT-JGCGQSQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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